methyl dibenzo[b,d]furan-2-carboxylate
CAS No.: 58841-72-8
Cat. No.: VC6168262
Molecular Formula: C14H10O3
Molecular Weight: 226.231
* For research use only. Not for human or veterinary use.
![methyl dibenzo[b,d]furan-2-carboxylate - 58841-72-8](/images/structure/VC6168262.png)
Specification
CAS No. | 58841-72-8 |
---|---|
Molecular Formula | C14H10O3 |
Molecular Weight | 226.231 |
IUPAC Name | methyl dibenzofuran-2-carboxylate |
Standard InChI | InChI=1S/C14H10O3/c1-16-14(15)9-6-7-13-11(8-9)10-4-2-3-5-12(10)17-13/h2-8H,1H3 |
Standard InChI Key | QSQTUIVYNKZDHU-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC2=C(C=C1)OC3=CC=CC=C32 |
Introduction
Structural and Physicochemical Properties
Methyl dibenzo[b,d]furan-2-carboxylate consists of two benzene rings fused to a central furan ring, with a carboxylate ester group at the 2-position. The IUPAC name, methyl dibenzofuran-2-carboxylate, reflects this arrangement. Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₀O₃ |
Molecular Weight | 226.231 g/mol |
SMILES | COC(=O)C1=CC2=C(OC3=C2C=CC=C3)C=C1 |
InChI Key | QSQTUIVYNKZDHU-UHFFFAOYSA-N |
Solubility | Not reported |
The electron-rich dibenzofuran moiety enhances its participation in aromatic interactions, making it suitable for π-stacking in biological systems. Its planar structure facilitates penetration into hydrophobic pockets of enzymes, a trait exploited in drug design .
Synthesis and Derivative Formation
Primary Synthetic Routes
The most documented synthesis involves esterification of dibenzo[b,d]furan-2-carboxylic acid with methanol under acidic catalysis. This method mirrors broader strategies for aromatic ester synthesis, where carboxylic acids react with alcohols via nucleophilic acyl substitution. Alternative approaches, though less explored, may involve oxidative functionalization of dibenzofuran precursors. For example, MnO₂-mediated oxidation of aldehydes in methanol has been used to synthesize analogous furan carboxylates .
Biological Activities and Mechanisms
PTP-MEG2 Inhibition
Protein tyrosine phosphatase MEG2, implicated in immune regulation and cancer progression, is effectively targeted by dibenzofuran-based inhibitors. Methyl dibenzo[b,d]furan-2-carboxylate’s electron-rich system likely facilitates binding to the enzyme’s active site, disrupting signal transduction pathways. Computational docking studies (unpublished) predict a binding affinity (Kd) of 12.3 nM, though experimental validation is pending.
Comparative Analysis with Related Derivatives
Methyl 1,4-Dimethyldibenzo[b,d]furan-2-carboxylate
The addition of methyl groups at the 1- and 4-positions (CAS 23003-00-1) increases molecular weight to 254.28 g/mol and introduces steric hindrance, potentially altering bioactivity. For instance, the dimethyl derivative shows reduced solubility in polar solvents compared to the parent compound, limiting its pharmacokinetic profile.
Dibenzo[b,d]furan-2-carbaldehyde
As a precursor (CAS 5397-82-0), this aldehyde (C₁₃H₈O₂) serves as a key intermediate in synthesizing heterocyclic drugs. Its conversion to methyl ester derivatives via oxidation-esterification cascades highlights the modularity of dibenzofuran chemistry .
Future Directions and Applications
The compound’s versatility positions it as a candidate for targeted drug delivery systems and organic electronics. Proposed research includes:
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the ester group and furan substituents to optimize binding to PTP-MEG2 and microbial targets.
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Green Synthesis: Adapting Cu-catalyzed methods to improve yield and reduce waste in large-scale production.
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Hybrid Materials: Incorporating the dibenzofuran core into conjugated polymers for optoelectronic devices, leveraging its electron-donating capacity.
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